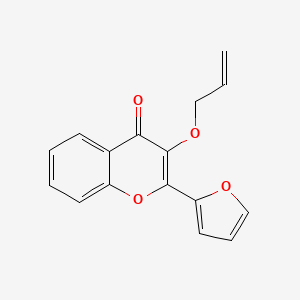![molecular formula C29H33N3O6 B5210898 2,6-Ditert-butyl-4-[2-(2-hydroxy-5-nitrophenyl)-5,6-dimethoxybenzimidazol-1-yl]phenol](/img/structure/B5210898.png)
2,6-Ditert-butyl-4-[2-(2-hydroxy-5-nitrophenyl)-5,6-dimethoxybenzimidazol-1-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Ditert-butyl-4-[2-(2-hydroxy-5-nitrophenyl)-5,6-dimethoxybenzimidazol-1-yl]phenol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenolic group, a benzimidazole moiety, and multiple tert-butyl groups, which contribute to its stability and reactivity.
Méthodes De Préparation
The synthesis of 2,6-Ditert-butyl-4-[2-(2-hydroxy-5-nitrophenyl)-5,6-dimethoxybenzimidazol-1-yl]phenol typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the phenolic and nitrophenyl groups. The tert-butyl groups are then added to the structure to enhance its stability. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of specific catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The hydrogen atoms on the phenolic ring can be substituted with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2,6-Ditert-butyl-4-[2-(2-hydroxy-5-nitrophenyl)-5,6-dimethoxybenzimidazol-1-yl]phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant due to the presence of the phenolic group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The phenolic group can donate hydrogen atoms, acting as an antioxidant by neutralizing free radicals. The benzimidazole moiety can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The nitrophenyl group may contribute to the compound’s overall reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar compounds include:
2,6-Ditert-butyl-4-methylphenol: Known for its antioxidant properties and used in food preservation.
2,6-Ditert-butyl-4-hydroxymethylphenol: Used in pharmaceutical applications for its stabilizing properties.
3,5-Ditert-butyl-4-hydroxybenzaldehyde: Utilized in the synthesis of other organic compounds
Propriétés
IUPAC Name |
2,6-ditert-butyl-4-[2-(2-hydroxy-5-nitrophenyl)-5,6-dimethoxybenzimidazol-1-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N3O6/c1-28(2,3)19-12-17(13-20(26(19)34)29(4,5)6)31-22-15-25(38-8)24(37-7)14-21(22)30-27(31)18-11-16(32(35)36)9-10-23(18)33/h9-15,33-34H,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOKDTNFWLEJJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N2C3=CC(=C(C=C3N=C2C4=C(C=CC(=C4)[N+](=O)[O-])O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)benzoic acid](/img/structure/B5210823.png)
![6-amino-4-(3-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5210824.png)

![5-{[5-(3,4-dimethyl-5-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5210830.png)
![1-[4-(9H-carbazol-9-yl)-2,3,5,6-tetrafluorophenyl]-2,2,2-trifluoroethanone](/img/structure/B5210837.png)

![2-Methyl-5-[6-(piperidin-1-yl)pyridazin-3-yl]benzenesulfonamide](/img/structure/B5210870.png)
![(3-bromo-4-methoxyphenyl){3-fluoro-4-[4-(4-fluorobenzoyl)-1-piperazinyl]phenyl}methanone](/img/structure/B5210878.png)
![N-(3-chlorobenzyl)-3-[1-(2-furoyl)-4-piperidinyl]propanamide](/img/structure/B5210892.png)
![4-butoxy-N-[4-(propanoylamino)phenyl]benzamide](/img/structure/B5210917.png)

![8-(1-benzofuran-2-ylmethyl)-1-ethyl-3-(3-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5210926.png)

